N-(3-bromophenyl)-4-nitrobenzamide
Overview
Description
N-(3-bromophenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C13H9BrN2O3 and its molecular weight is 321.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.97965 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Vibrational Spectroscopic Analysis and Molecular Docking
N-(4-Bromophenyl)-4-nitrobenzamide, a compound closely related to N-(3-bromophenyl)-4-nitrobenzamide, has been extensively studied for its vibrational spectroscopic properties. The analysis of its FTIR and FT-Raman spectra, along with its geometry optimization, has been carried out using various methods. This compound exhibits properties that make it potentially useful in electro-optical applications due to its hyperpolarizability values. Additionally, molecular docking studies suggest that this compound could act as an effective antibacterial drug (Dwivedi & Kumar, 2019).
2. Framework Structures of Isomeric Compounds
Research on isomeric N-(iodophenyl)nitrobenzamides, which are structurally similar to this compound, reveals their ability to form diverse three-dimensional framework structures. These structures are formed through various intermolecular interactions, including hydrogen bonds and iodo...carbonyl interactions, highlighting their potential in crystal engineering (Wardell et al., 2006).
3. Crystal Engineering with Hydrogen and Halogen Bonds
Further studies in crystal engineering demonstrate the interplay of hydrogen bonds and halogen bonds in the structuring of various nitrobenzamide derivatives. These interactions are crucial in designing crystal structures for various applications, including pharmaceuticals (Saha, Nangia, & Jaskólski, 2005).
4. Anticonvulsant Activity
Some 4-nitro-N-phenylbenzamides, similar in structure to this compound, have shown promising results in anticonvulsant studies. These compounds were effective in tests for electroshock-induced seizures in mice, indicating their potential in developing new anticonvulsant drugs (Bailleux et al., 1995).
5. Density Functional Theory Investigations
Density Functional Theory (DFT) investigations of N,N-diacylaniline derivatives, which include compounds like N-(4-nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromobenzamide, provide insights into their electronic structure and vibrational properties. These studies are crucial for understanding the molecular behavior and potential applications of these compounds (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).
6. Antitumor Evaluation
4-Bromophenyl semicarbazone derivatives, structurally similar to this compound, have shown significant activity against certain cancer cell lines in vitro. This suggests their potential application in cancer treatment (Pandeya et al., 2002).
Properties
IUPAC Name |
N-(3-bromophenyl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-10-2-1-3-11(8-10)15-13(17)9-4-6-12(7-5-9)16(18)19/h1-8H,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUHZWDUEVMDED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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